(5E)-5-[(1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
The compound “(5E)-5-[(1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a complex organic molecule featuring multiple functional groups, including bromophenyl, methoxyphenyl, pyrrole, and diazinane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the overall molecular architecture. A possible synthetic route could include:
Formation of the Pyrrole Ring: This could be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Diazinane Ring: This could involve the reaction of a suitable diamine with a diketone.
Final Assembly: The final step would involve the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the diazinane ring.
Reduction: Reduction reactions could target the double bonds or the bromophenyl group.
Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. For example, it might exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- **(5E)-5-[(1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the spatial arrangement of its atoms. This gives it distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C31H26BrN3O3S |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
(5E)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C31H26BrN3O3S/c1-19-5-4-6-26(15-19)35-30(37)28(29(36)33-31(35)39)17-23-16-20(2)34(21(23)3)25-11-13-27(14-12-25)38-18-22-7-9-24(32)10-8-22/h4-17H,18H2,1-3H3,(H,33,36,39)/b28-17+ |
InChI Key |
JNWVURHCDKFJKD-OGLMXYFKSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)C(=O)NC2=S |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)/C(=O)NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)C(=O)NC2=S |
Origin of Product |
United States |
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